molecular formula C24H26N2O4S B2664710 (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 1428371-80-5

(5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2664710
CAS No.: 1428371-80-5
M. Wt: 438.54
InChI Key: IOLNNSOZFLHUNV-UHFFFAOYSA-N
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Description

The compound (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic molecule that features a combination of furan, piperazine, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanone typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation, where a sulfonyl chloride reacts with a suitable nucleophile, such as an alcohol or amine, under basic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is often introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.

    Final Coupling: The final step involves coupling the furan and piperazine derivatives, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution, introducing various substituents onto the benzene or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Products may include furanones or sulfoxides.

    Reduction: Products may include sulfides or thiols.

    Substitution: Products vary depending on the substituent introduced, such as nitro, sulfonyl, or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the development of new pharmaceuticals or as a tool in biochemical research.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored, particularly in areas such as anti-inflammatory, antimicrobial, or anticancer research. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanone likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the piperazine ring can enhance binding affinity through hydrophobic interactions. The furan ring may contribute to the overall binding conformation, allowing the compound to fit into the active site of a target protein.

Comparison with Similar Compounds

Similar Compounds

    (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(4-methylpiperazin-1-yl)methanone: Similar structure but with a methyl group on the piperazine ring.

    (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(4-ethylpiperazin-1-yl)methanone: Similar structure but with an ethyl group on the piperazine ring.

    (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(4-phenylmorpholin-1-yl)methanone: Similar structure but with a morpholine ring instead of piperazine.

Uniqueness

The uniqueness of (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanone lies in its specific combination of functional groups, which may confer unique biological activities and reactivity profiles. The presence of both a sulfonyl group and a piperazine ring is particularly noteworthy, as it can enhance the compound’s ability to interact with a wide range of biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[5-[(2-methylphenyl)methylsulfonylmethyl]furan-2-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-19-7-5-6-8-20(19)17-31(28,29)18-22-11-12-23(30-22)24(27)26-15-13-25(14-16-26)21-9-3-2-4-10-21/h2-12H,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLNNSOZFLHUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)CC2=CC=C(O2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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